molecular formula C10H11BrO2 B1268730 Ethyl 4-(bromomethyl)benzoate CAS No. 26496-94-6

Ethyl 4-(bromomethyl)benzoate

Cat. No.: B1268730
CAS No.: 26496-94-6
M. Wt: 243.1 g/mol
InChI Key: TWQLMAJROCNXEA-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C10H11BrO2. It is a brominated aromatic ester, commonly used as a building block in organic synthesis. This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, which makes it a versatile intermediate in various chemical reactions.

Scientific Research Applications

Ethyl 4-(bromomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is employed in the production of specialty chemicals, including dyes, fragrances, and polymers.

Safety and Hazards

Ethyl 4-(bromomethyl)benzoate is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and in a well-ventilated place .

Relevant Papers The relevant papers for this compound are not explicitly mentioned in the search results .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(bromomethyl)benzoate plays a significant role in biochemical reactions, particularly in the synthesis of imidazoles and imidazo-fused heterocycles . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its role in biochemical synthesis, where it acts as an intermediate in the formation of more complex molecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are particularly significant in the context of its use in laboratory settings, where it is employed to study cellular responses to chemical stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Its initial impact on cellular processes can be significant, with observable changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, particularly in the context of its role in organic synthesis. Its interaction with metabolic enzymes can lead to the formation of intermediate compounds, which are further processed in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for its function in biochemical reactions, as they determine the compound’s availability and concentration in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment for its intended function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(bromomethyl)benzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.

Another method involves the esterification of 4-(bromomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is typically conducted under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in solvents such as tetrahydrofuran (THF) or ethanol. The reactions are usually performed at low temperatures to prevent side reactions.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or acidic media. The reactions are conducted at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-(bromomethyl)benzyl alcohol.

    Oxidation: 4-(bromomethyl)benzoic acid.

Comparison with Similar Compounds

Ethyl 4-(bromomethyl)benzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-bromobenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an ester group, leading to different reactivity and applications.

This compound is unique due to its combination of a bromomethyl group and an ester group, which provides versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQLMAJROCNXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359262
Record name Ethyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26496-94-6
Record name Ethyl 4-bromomethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26496-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(bromomethyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 16.09 g (78 mmol) of 1,3-dicyclohexylcarbodiimide (Aldrich) in 100 ml methylene chloride was added a suspension of 15.4 g (71 mmol) of 4-carboxybenzyl bromide in 100 ml methylene chloride and then 4.9 g (106.5 mmol) of absolute ethanol and 0.81 g (7.1 mmol) of 4-dimethylaminopyridine. A further 50 ml of methylene chloride was added to the reaction mixture and mixture heated at reflux for 2 hours. The mixture was allowed to cool to room temperature and the resultant white precipitate removed by filtration. The filtrate was washed with water, dried (MgSO4) and then concentrated in-vacuo to give the title compound as a colorless oil which crystallized on standing. PMR (CDCl3); δ 1.39 (3H, t, J~7.2 Hz), 4.38 (2H, q, J~7.2 Hz), 4.50 (2H, s), 7.45 (2H, d, J~7.7 Hz), 8.03 (2H, d, J~7.7 Hz).
Quantity
16.09 g
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reactant
Reaction Step One
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100 mL
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15.4 g
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100 mL
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4.9 g
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0.81 g
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catalyst
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

An ethyl 4-methylbenzoate (EMB) solution (1134 g in chlorobenzene (CB), ~43 wt. %, 2.93 mol) was charged into a 2-Liter round bottomed flask equipped with mechanical stirrer (300 RPM stirring rate) and a cooling condenser, and heated. The temperature controller was set at 140° C., and a scrubber was connected to the condenser. Liquid bromine (275 g, 1.72 mol or ~59 mol %, Aldrich, 99.5+%, A.C.S. reagent) was fed via Viton tubings, and the bromine feed rate was adjusted to 1.00 mL/minute for the first 30 mol % of bromine and then to 0.50 mL/minute for the rest of the addition at 140° C. Heating and stirring was continued for a few minutes after all bromine was added and the hot mixture was purged with nitrogen for 20 minutes, then allowed to cool to obtain 1183 g crude reaction mixture (some materials were used for routine analysis). The GC wt. % analysis of the crude reaction mixture indicated the following:
Quantity
1134 g
Type
reactant
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
[Compound]
Name
Viton
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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